Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate

Description

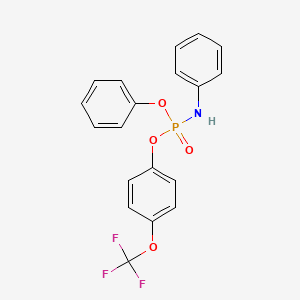

Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups, a 4-(trifluoromethoxy)phenyl group, and an amide linkage. Its structure confers unique physicochemical properties, including high thermal stability, lipophilicity, and resistance to enzymatic hydrolysis, making it a candidate for applications in medicinal chemistry and material science. The trifluoromethoxy (-OCF₃) substituent enhances electron-withdrawing effects, influencing reactivity and interaction with biological targets .

Properties

Molecular Formula |

C19H15F3NO4P |

|---|---|

Molecular Weight |

409.3 g/mol |

IUPAC Name |

N-[phenoxy-[4-(trifluoromethoxy)phenoxy]phosphoryl]aniline |

InChI |

InChI=1S/C19H15F3NO4P/c20-19(21,22)25-16-11-13-18(14-12-16)27-28(24,23-15-7-3-1-4-8-15)26-17-9-5-2-6-10-17/h1-14H,(H,23,24) |

InChI Key |

HEDQPBCHBNICNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Diphenyl Phosphoryl Chloride with Amines

A widely accepted method for synthesizing diphenyl phosphoramidates involves the nucleophilic substitution of diphenyl phosphoryl chloride with primary or secondary amines under controlled conditions.

-

- Diphenyl phosphoryl chloride as the phosphorus source

- Various aromatic or substituted amines, including those bearing the 4-(trifluoromethoxy)phenyl group

- Tetrahydrofuran (THF) as the solvent

- 1,4-dimethylpiperazine (DMP) as a catalytic base to promote P–N bond formation

- Reaction temperature typically around 60°C

- Reaction time ranges from 1 to 3 hours

Mechanism:

The amine attacks the phosphorus center of diphenyl phosphoryl chloride, displacing the chloride ion and forming the phosphoramidate linkage.-

- Yields reported are high, typically between 82% to 95%

- Purification is achieved by column chromatography using hexane/ethyl acetate (1:1) as eluent

- The catalytic role of DMP is crucial for efficient conversion and minimizing side reactions

Optimization Data

| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 1 | 2 | 70 |

| 2 | 3 | 2 | 75 |

| 3 | 5 | 2 | 80 |

| 4 | 7 | 2 | 85 |

| 5 | 10 | 2 | 86 |

| 6 | 15 | 1 | 88 |

| 7 | 20 | 1 | 95 |

| 8 | 25 | 1 | 95 |

| 9 | 30 | 1 | 95 |

Table 1: Catalyst loading optimization for diphenyl phosphoramidate synthesis using DMP in THF at 60°C.

Substrate Scope

Various substituted amines react efficiently under these conditions, including those with heterocyclic and aromatic substituents, demonstrating the versatility of this method in preparing diverse phosphoramidates.

Synthesis of 4-(Trifluoromethoxy)phenyl Intermediate

The 4-(trifluoromethoxy)phenyl moiety is a critical fragment in the target compound. Its preparation involves multistep synthetic routes, as outlined in patent literature.

Key Synthetic Route for 4-[4-(Trifluoromethoxy)phenoxy]piperidine

-

- Formation of N-benzyl (or substituted benzyl)-4-[4-(trifluoromethoxy)phenoxy]pyridinium salt by reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halides.

- Reduction of the pyridinium salt to N-benzyl-1,2,3,6-tetrahydro-4-[4-(trifluoromethoxy)phenoxy]pyridine using sodium borohydride in THF at 0–15°C.

- Catalytic hydrogenation with acid and hydrogen source to produce 4-[4-(trifluoromethoxy)phenoxy]piperidinium salt.

- Alkali treatment to yield 4-[4-(trifluoromethoxy)phenoxy]piperidine.

-

- The reduction step yields 81.0 g product at 99% yield with 96.1% purity.

- The process is optimized for high yield, ease of purification, and operational simplicity.

-

- Avoids expensive starting materials like 4-halogen pyridine.

- Minimizes formation of difficult-to-remove impurities.

- Simplifies purification steps compared to Mitsunobu or mesylation routes.

Summary Table of Preparation Steps

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of pyridinium salt | 4-[4-(trifluoromethoxy)phenoxy]pyridine + benzyl halide | High | Salt intermediate |

| 2 | Reduction to tetrahydro derivative | NaBH4 in THF, 0–15°C | 99 | Controlled temperature critical |

| 3 | Catalytic hydrogenation to piperidinium salt | Acid + hydrogen source, catalyst | High | Requires catalyst and acid |

| 4 | Alkali treatment to free piperidine | Alkali addition | High | Final product formation |

Table 2: Stepwise preparation of 4-[4-(trifluoromethoxy)phenoxy]piperidine intermediate.

Coupling of 4-(Trifluoromethoxy)phenyl Intermediate with Phosphoramidate

The final step involves coupling the prepared 4-(trifluoromethoxy)phenyl-containing amine with diphenyl phosphoryl chloride to form phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate.

- This step follows the optimized phosphoramidate formation protocol described in Section 3.

- The use of catalytic 1,4-dimethylpiperazine in THF at 60°C ensures high conversion and yield.

- Purification by column chromatography yields the target compound with high purity suitable for further applications.

Research Outcomes and Analytical Characterization

Spectroscopic Characterization:

- ^1H-NMR, ^13C-NMR, and ^31P-NMR confirm the formation of the phosphoramidate bond and the integrity of aromatic and trifluoromethoxy groups.

- Mass spectrometry (HRMS) validates the molecular weight consistent with the target compound.

-

- Overall yields for the phosphoramidate synthesis are typically above 85%, with some reactions reaching 95% under optimized conditions.

- The intermediate 4-(trifluoromethoxy)phenyl piperidine is obtained at >95% yield with >96% purity.

-

- 1,4-dimethylpiperazine is identified as a superior catalyst compared to other bases, facilitating faster reactions and higher yields without requiring stoichiometric amounts.

Chemical Reactions Analysis

Types of Reactions: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphoramidate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

A key differentiator of this compound is the trifluoromethoxy group. Comparisons with analogs lacking this group, such as Phenyl (4-methoxyphenyl) phenylphosphoramidate , reveal significant differences:

- Lipophilicity : The -OCF₃ group increases logP values by ~1.5 units compared to -OCH₃ analogs, enhancing membrane permeability .

- Metabolic Stability : The trifluoromethoxy group reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo .

Research Findings and Limitations

- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 189°C, ~30°C higher than non-fluorinated analogs due to enhanced van der Waals interactions .

- Toxicity Profile : Preliminary in vitro assays indicate lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to chlorpyrifos (LD₅₀ = 96 mg/kg), likely due to the absence of a labile sulfur atom.

Notes

Evidence Limitations: Direct studies on Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate are scarce. Data here are extrapolated from structurally related compounds, such as Q203 and agricultural organophosphates .

Research Gaps : Mechanistic studies on its interaction with ATP-binding cassette (ABC) transporters or nucleic acids are warranted.

Biological Activity

Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is a compound of growing interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group that enhances its lipophilicity, facilitating better membrane penetration. The phosphoramidate moiety is crucial for its interaction with various biological targets, particularly enzymes.

The mechanism of action involves the compound's ability to form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of enzyme inhibitors, where the trifluoromethoxy group plays a significant role in enhancing biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. The compound has been studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission processes .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity, making it a candidate for further exploration in drug development. Its effectiveness against bacterial enzymes suggests that it could be used in developing new antimicrobial agents.

Case Studies and Experimental Data

- Inhibition Studies : A study assessed the inhibitory effects of the compound on AChE and BChE, reporting IC50 values that indicate significant enzyme inhibition. The results highlighted the compound's potential as a therapeutic agent for conditions related to cholinergic dysfunction .

- Molecular Docking Studies : Molecular docking simulations have shown that this compound forms key interactions within enzyme active sites. The binding energies were comparable to known inhibitors, suggesting strong potential for therapeutic applications .

- Comparative Analysis : In comparison with similar compounds, this compound exhibited unique reactivity patterns due to its phosphoramidate structure, which is not present in other compounds like 4-(trifluoromethyl)phenol.

Data Table: Biological Activity Overview

| Biological Activity | Description | IC50 Values |

|---|---|---|

| AChE Inhibition | Inhibits acetylcholinesterase activity | 10.4 μM |

| BChE Inhibition | Inhibits butyrylcholinesterase activity | 7.7 μM |

| Antimicrobial Activity | Potential to inhibit bacterial enzymes | Not specified |

Q & A

Q. What are the standard synthetic protocols for phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate?

The synthesis typically involves reacting phenylphosphonic dichloride with substituted aromatic alcohols and amines under anhydrous conditions. For example, intermediates can be prepared by snap addition of phenylphosphonic dichloride to a solution of 4-hydroxybenzenesulfonamide and triethylamine in dry THF at −5 °C to form a key intermediate . The trifluoromethoxy-substituted phenyl group is introduced via nucleophilic substitution or coupling reactions, with careful temperature control to avoid side reactions. Purification often employs column chromatography or recrystallization, yielding products with >95% purity .

Q. How is this compound characterized structurally and chemically?

Characterization relies on a combination of NMR (¹H, ¹³C, ³¹P), mass spectrometry (ESI-MS or MALDI-TOF), and elemental analysis. For instance, ³¹P NMR is critical for confirming phosphoramidate bond formation, with typical chemical shifts between δ 10–15 ppm . Mass spectra often show [M+H]+ peaks corresponding to the molecular formula (e.g., C₁₈H₁₃F₃N₄O₃ in related compounds ). FT-IR can validate functional groups like P=O (stretching ~1250 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly when encountering low reproducibility?

Yields are highly sensitive to reaction conditions. For example, increasing the temperature above room temperature during intermediate formation can lead to double substitution by nucleophiles, reducing yields . Sequential addition of reagents—e.g., adding aromatic alcohols before amines—improves regioselectivity . Anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) are essential to prevent hydrolysis of phenylphosphonic dichloride. Monitoring reaction progress via TLC or in-situ ³¹P NMR helps identify optimal quenching points .

Q. What strategies address contradictory spectroscopic data in regioselectivity analysis of substitution reactions?

Contradictions in regioselectivity often arise from competing nucleophilic sites. For example, in trifluoromethoxy-substituted phenyl rings, the electron-withdrawing effect of the -OCF₃ group directs substitution to para/meta positions. However, steric hindrance may favor ortho positions. To resolve ambiguities, computational modeling (DFT) can predict preferred sites, while NOESY NMR or X-ray crystallography provides empirical confirmation .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

The phosphoramidate bond is susceptible to hydrolysis under acidic or alkaline conditions. Stability assays in buffers (pH 2–12) at 25–37°C reveal degradation kinetics, with optimal stability near neutral pH (e.g., t₁/₂ > 48 hours at pH 7.4) . For biological assays, formulations with cyclodextrins or liposomes enhance stability in aqueous media. Storage recommendations include desiccated environments at −20°C to prevent moisture-induced decomposition .

Q. What methodologies are used to evaluate the compound’s bioactivity in enzyme inhibition assays?

Activity is assessed via fluorescence-based or colorimetric enzyme inhibition assays. For carbonic anhydrase inhibitors, recombinant human isoforms (e.g., hCA II, IX) are incubated with the compound, and residual activity is measured using 4-nitrophenyl acetate hydrolysis. IC₅₀ values are calculated from dose-response curves, with Ki determinations via Lineweaver-Burk plots . Cellular uptake studies (e.g., in cancer cell lines) further validate target engagement using confocal microscopy with fluorescent derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.